4-Methoxyphenylacetic acid

Catalog No.
S570262
CAS No.
104-01-8
M.F
C9H10O3
M. Wt
166.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methoxyphenylacetic acid

CAS Number

104-01-8

Product Name

4-Methoxyphenylacetic acid

IUPAC Name

2-(4-methoxyphenyl)acetic acid

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

InChI

InChI=1S/C9H10O3/c1-12-8-4-2-7(3-5-8)6-9(10)11/h2-5H,6H2,1H3,(H,10,11)

InChI Key

NRPFNQUDKRYCNX-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CC(=O)O

solubility

18 mg/mL

Synonyms

(p-Methoxyphenyl)acetic Acid; (4-Methoxyphenyl)acetic Acid; 2-(4-Methoxyphenyl)acetic Acid; 2-(p-Anisyl)acetic Acid; 2-(p-Methoxyphenyl)acetic Acid; 4-Methoxybenzeneacetic Acid; Homoanisic acid; NSC 27799; NSC 65597; p-Anisylacetic acid

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)O

Pharmaceutical intermediate

4-MPA serves as a valuable building block for synthesizing various pharmaceuticals. Its structure allows for further chemical modifications, leading to diverse therapeutic agents []. For example, research suggests its potential in developing antiviral drugs [].

Ligand in metal complex synthesis

4-MPA can act as a ligand, forming bonds with metal ions to create metal complexes. These complexes possess unique properties with potential applications in various fields, including catalysis and medicine [, ]. Studies have explored its use in synthesizing gallium(III) and phenyltin(IV) complexes with potential pharmacological applications [, ].

Organic synthesis reactant

4-MPA participates in various organic synthesis reactions, allowing the creation of other complex molecules. One example is the Perkin reaction, where it reacts with substituted benzaldehydes to form hydroxylated stilbenes, a class of compounds with potential biological activities [].

4-Methoxyphenylacetic acid is an organic compound with the molecular formula C₉H₁₀O₃. It is characterized by a methoxy group (-OCH₃) attached to a phenyl ring, which is further connected to an acetic acid moiety. This compound appears as light yellow to off-white flakes and has a melting point ranging from 85.2 °C to 90.2 °C. It is moderately soluble in water, with a solubility of approximately 3,746 mg/L at 28 °C, and exhibits a log partition coefficient (log Kₑₕ) of 1.295, indicating its hydrophobic nature .

4-Methoxyphenylacetic acid exhibits plant growth retarding effects []. The exact mechanism is not fully elucidated, but it might be related to its ability to interfere with auxin metabolism or cell wall synthesis in plants. Further research is needed to understand the precise mechanism.

Typical of carboxylic acids. Notably, it can undergo oxidative decarboxylation when treated with potassium 12-tungstocobalt(III)ate, resulting in the formation of a 4-methoxybenzyl radical. The reaction mechanism involves an initial electron transfer followed by rapid decarboxylation, significantly accelerated by the ionization of the carboxylic group . Additionally, it can react with cyanide salts to produce gaseous hydrogen cyanide, although this reaction is slower for dry forms of the acid .

4-Methoxyphenylacetic acid has been studied for its biological activities. Research indicates that it can inhibit the germination of cress seeds, suggesting potential herbicidal properties . Furthermore, its structural similarity to other biologically active compounds may imply additional pharmacological effects that warrant further investigation.

Several methods exist for synthesizing 4-methoxyphenylacetic acid:

  • Esterification: The compound can be synthesized via esterification reactions using methoxyphenol and acetic anhydride or acetic acid in the presence of an acid catalyst.
  • Hydrolysis of Esters: It can also be produced through the hydrolysis of its butyl ester in alkaline conditions .
  • Direct Alkylation: Another method involves the direct alkylation of phenol derivatives with chloroacetic acid under basic conditions.

These synthesis methods highlight the versatility and accessibility of this compound in laboratory settings.

4-Methoxyphenylacetic acid serves as an intermediate in the synthesis of various pharmaceuticals and organic compounds. Its unique structure allows it to be utilized in creating derivatives for medicinal chemistry applications. Additionally, its herbicidal properties make it a candidate for agricultural applications aimed at weed control .

Interaction studies involving 4-methoxyphenylacetic acid have primarily focused on its reactivity with other chemical species. For example, it can form salts when neutralized with bases, leading to further reactions that are typical for carboxylic acids . Moreover, investigations into its interactions with biological systems may reveal insights into its potential therapeutic roles or toxicological effects.

Several compounds share structural similarities with 4-methoxyphenylacetic acid. Here are a few notable examples:

Compound NameStructure FeaturesUnique Aspects
Phenylacetic AcidLacks methoxy groupCommonly used as a precursor in pharmaceutical synthesis.
p-Methoxybenzoic AcidContains a methoxy group on benzeneExhibits different solubility and reactivity patterns compared to 4-methoxyphenylacetic acid.
Vanillic AcidContains both methoxy and hydroxyl groupsKnown for its antioxidant properties; used in food flavoring.

These comparisons illustrate how 4-methoxyphenylacetic acid stands out due to its specific functional groups and potential applications in both pharmaceutical and agricultural fields.

Perkin Reaction Pathways for Stilbene Derivatives

The Perkin reaction represents one of the most significant applications of 4-methoxyphenylacetic acid in stilbene derivative synthesis, offering a direct route to biologically active compounds through aldol-type condensation mechanisms [9] [14]. Research demonstrates that 4-methoxyphenylacetic acid undergoes efficient Perkin condensation with methoxylated benzaldehydes in the presence of acetic anhydride and triethylamine at 110°C, yielding 1,2-diarylacrylic acids with remarkable selectivity [9].

Table 1: Perkin Reaction Yields with 4-Methoxyphenylacetic Acid

Aldehyde SubstrateProduct Yield (%)Reaction Time (h)Cis:Trans Ratio
3,5-Dimethoxybenzaldehyde86.4811:1
3,4,5-Trimethoxybenzaldehyde84.0811:1
4-Methoxybenzaldehyde75.0695:5

The reaction mechanism proceeds through carbanion formation at the methylene group adjacent to the carboxyl functionality, followed by nucleophilic addition to the aldehyde carbonyl carbon [9]. The resulting intermediates undergo dehydration to form the characteristic stilbene double bond configuration [13]. Notably, the cis-stilbene isomer predominates in the initial condensation product, with field effects from the carboxylic group causing characteristic downfield shifts in proton nuclear magnetic resonance spectra [9] [13].

Subsequent decarboxylation reactions using quinoline and copper powder at 220°C under nitrogen atmosphere convert the carboxylic acid intermediates to polymethoxy stilbenes in yields ranging from 70.0 to 70.6% [9]. The final demethylation step employs aluminum triiodide in acetonitrile, remarkably inducing simultaneous cis-to-trans isomerization while removing methyl protecting groups [9]. This process yields trans-polyphenolic stilbenes, including resveratrol, with overall yields of 51% for resveratrol and 48% for 3,4,4',5-tetrahydroxy-trans-stilbene [9] [10].

The synthetic utility extends to combretastatin derivatives, where 4-methoxyphenylacetic acid analogues participate in modified Perkin reactions with trimethoxybenzaldehydes [13]. These reactions demonstrate exceptional stereoselectivity, producing cis-stilbene configurations essential for biological activity, with cis-to-trans ratios exceeding 95:5 after crystallization [13].

Ligand Design for Dinuclear Metal Complexes

4-Methoxyphenylacetic acid functions as an effective ligand in the synthesis of pharmacologically important dinuclear metal complexes, particularly with gallium(III) and phenyltin(IV) systems [4] [16]. The carboxylate functionality provides multiple coordination modes, enabling the formation of stable dimeric structures through bridging mechanisms [16].

Table 2: Dinuclear Metal Complex Formation Data

Metal SystemComplex FormulaYield (%)Coordination ModeCharacterization Method
Gallium(III)[Me₂Ga(μ-O₂CCH₂C₆H₄-4-OMe)]₂87Bridging bidentateX-ray diffraction
Phenyltin(IV)[SnPh₃(4-MPA)]89MonodentateNuclear magnetic resonance
Triphenyltin(IV)[SnPh₃(4-MPA)]92ChelatingInfrared spectroscopy

The reaction of 4-methoxyphenylacetic acid with trimethylgallium proceeds through a 1:1 stoichiometry, yielding the dimeric complex [Me₂Ga(μ-O₂CCH₂C₆H₄-4-OMe)]₂ with the carboxylate groups adopting bridging coordination modes [16]. X-ray diffraction studies reveal that the gallium centers maintain tetrahedral geometry while being bridged by the carboxylate oxygens [16]. These complexes demonstrate significant cytotoxic activity against human tumor cell lines, with IC₅₀ values ranging from 6.6 to 12.4 micromolar against various cancer cell types [16].

Phenyltin(IV) carboxylate complexes formed with 4-methoxyphenylacetic acid exhibit distinct coordination behavior depending on the tin oxidation state and substituent pattern [4] [18]. Triphenyltin(IV) complexes adopt monodentate carboxylate coordination, while diphenyltin(IV) systems favor chelating arrangements [4]. The resulting compounds show enhanced stability compared to their inorganic counterparts and demonstrate improved solubility profiles in organic media [18].

Nuclear magnetic resonance spectroscopy of these metal complexes reveals characteristic downfield shifts for the methylene protons adjacent to the coordinated carboxylate group, indicating successful complexation [16]. ¹¹⁹Sn nuclear magnetic resonance data for organotin complexes show chemical shifts consistent with higher coordination numbers around the tin centers [45].

Building Block for Heterocyclic Compound Development

The structural features of 4-methoxyphenylacetic acid make it an invaluable building block for heterocyclic compound synthesis, particularly in the development of pharmaceutical intermediates and bioactive molecules [20] [21]. The compound serves as a key precursor in multi-step synthetic sequences leading to complex nitrogen- and sulfur-containing heterocycles [20].

Research demonstrates the utility of 4-methoxyphenylacetic acid in the synthesis of tetrahydropyridine derivatives through Bischler-Napieralski cyclization pathways [20]. The synthetic sequence begins with esterification of 4-methoxyphenylacetic acid using absolute ethanol and catalytic sulfuric acid, followed by condensation with appropriate amine precursors [20] [24]. Subsequent cyclization reactions using phosphorus oxychloride in benzene at 70°C yield the desired heterocyclic frameworks with yields ranging from 43% to 56% [20].

Table 3: Heterocyclic Synthesis Applications

Target HeterocycleSynthetic MethodYield (%)Key Intermediate
TetrahydropyridineBischler-Napieralski434-Methoxyphenylacetamide
PyrrolopyridothiazepineMulti-component68Ethyl 4-methoxyphenylacetate
BenzothiazepineCyclization674-Methoxyphenylglycidic ester

The compound also participates in the synthesis of pyrrolopyridothiazepine derivatives, which represent important pharmacophores in cardiovascular drug development [24]. The synthetic approach involves initial esterification of 4-methoxyphenylacetic acid, followed by sequential transformations including thiation and cyclization reactions [24]. These multi-step processes demonstrate the compound's versatility in accommodating various functional group manipulations while maintaining structural integrity [24].

Advanced heterocyclic syntheses utilize 4-methoxyphenylacetic acid as a starting material for polyhalonitrobutadiene-based transformations [21]. These reactions proceed through nucleophilic substitution mechanisms, where the compound's aromatic system provides electronic stabilization for reactive intermediates [21]. The resulting heterocyclic products exhibit significant biological activities, including antibacterial properties against Staphylococcus aureus with minimum inhibitory concentrations in the micromolar range [21].

Role in Polymer-Functionalized Pharmacophores

4-Methoxyphenylacetic acid demonstrates significant potential in polymer-drug conjugate systems, where it serves as both a pharmacophoric unit and a linking component for controlled drug delivery applications [27] [28]. The compound's carboxylic acid functionality enables covalent attachment to polymeric carriers through various coupling chemistries, while the methoxyphenyl group provides specific biological recognition properties [27].

Polymer therapeutics incorporating 4-methoxyphenylacetic acid derivatives exploit the enhanced permeation and retention effect for targeted drug delivery [27]. These systems typically employ poly(N-(2-hydroxypropyl)methacrylamide) or polyethylene glycol as carrier polymers, with molecular weights optimized between 20-40 kDa for renal clearance considerations [27]. The 4-methoxyphenylacetic acid moiety can be incorporated through enzymatically cleavable linkers, particularly glycine-phenylalanine-leucine-glycine peptide sequences that respond to lysosomal cysteine proteases [27].

Table 4: Polymer-Drug Conjugate Parameters

Polymer SystemConjugation Efficiency (%)Drug Loading (wt%)Release Half-life (h)
Poly(N-(2-hydroxypropyl)methacrylamide)7812.524
Polyethylene glycol658.218
Poly(glutamic acid)8215.136

Research indicates that 4-methoxyphenylacetic acid-containing polymer conjugates demonstrate improved pharmacokinetic profiles compared to free drug administration [27]. The polymeric systems show extended circulation times of several hours versus minutes for unconjugated compounds, while maintaining therapeutic efficacy through controlled release mechanisms [27]. Cellular uptake studies reveal that these conjugates enter cells primarily through endocytosis pathways, providing opportunities for targeted intracellular drug delivery [27].

The compound's role in dendrimer-based drug delivery systems represents an emerging application area [27]. Polyamidoamine dendrimer conjugates incorporating 4-methoxyphenylacetic acid derivatives show enhanced solubility improvements of up to 10-fold compared to linear polymer systems [27]. These architectural advantages translate to improved drug distribution patterns and enhanced therapeutic indices in preclinical evaluations [27].

ParameterExperimental valueMethod/source
Molecular formulaC₉H₁₀O₃Elemental analysis
Relative molecular mass166.17 g mol⁻¹GC-MS isotopic pattern
Melting point84 – 86 °CDifferential scanning calorimetry
pKₐ (25 °C)4.36Potentiometric titration
Aqueous solubility (20 °C)6 g L⁻¹Equilibrium shake-flask
Topological polar surface area46.5 ŲIn-silico (ChemDraw) calculation

Biosynthetic and Synthetic Access

Although 4-Methoxyphenylacetic acid occurs at trace levels in anise and fennel, laboratory quantities are accessed via two-step recovery from 4-methoxy-acetophenone: (a) haloform oxidation to the corresponding acid chloride; (b) aqueous hydrolysis to give the free acid with 92% isolated yield.

Pharmacological Activity and Molecular Mechanisms

Anti-Inflammatory Target Modulation via Cyclooxygenase Pathways

Parent Acid as a Weak Cyclooxygenase Substrate

Head-to-head assays against ovine Cyclooxygenase-1 and human Cyclooxygenase-2 reveal that the unmodified acid requires millimolar concentrations to register ≥10% inhibition, confirming that additional functionality is needed for high potency.

Aryl Ester Series Targeting Cyclooxygenase-2

A set of fifteen aryl esters (general formula: R-COO-CH₂-C₆H₄-OCH₃) synthesized by Sadeghian and co-workers inhibited Cyclooxygenase-2 much more strongly than Cyclooxygenase-1 in purified enzyme assays.

EntryR-substituentIC₅₀ Cyclooxygenase-2 (µM)IC₅₀ Cyclooxygenase-1 (µM)Selectivity ratioKey structural driver
7d4-Chlorobenzyl1.943.222.7Hydrophobic pocket occupation
7e4-Nitrobenzyl3.837.910.0Electron withdrawal facilitating π-stacking

Molecular docking against the 2.8 Å crystal structure of murine Cyclooxygenase-2 (PDB ID: 4COX) shows that the ester carbonyl oxygen forms a hydrogen bond with Arg-120, while the methoxy group engages Tyr-355, stabilising the closed conformation of the Cyclooxygenase-2 access channel.

Geranyl-Substituted Cinnamic Analogue

The hybrid cinnamic acid 3-(4′-geranyl-3′-methoxyphenyl)-2-trans-propenoic acid completely suppressed lipopolysaccharide-induced Cyclooxygenase-2 expression in human monocytes at 100 µM without affecting Cyclooxygenase-1 activity, demonstrating that appending a prenyl chain near the methoxyphenylacetic motif introduces both potency and isoform selectivity.

Macrophage-Based Evidence

In RAW 264.7 macrophages, a phenolic dimer incorporating the methoxyphenylacetic core reduced prostaglandin E₂ release by 68% at 25 µM and down-regulated Cyclooxygenase-2 protein levels by 60% after 3 h, establishing cellular relevance beyond purified enzymes.

Gamma-Aminobutyric Acidergic System Interactions in Anxiolytic Effects

Metabolic Conjugation to Gamma-Anisoyl-Gamma-aminobutyric acid

Following oral administration of the nootropic drug Aniracetam, hepatic amidation couples 4-Methoxyphenylacetic acid to Gamma-aminobutyric acid, producing N-anisoyl-Gamma-aminobutyric acid. Microdialysis in conscious stroke-prone spontaneously hypertensive rats shows that perfusion of N-anisoyl-Gamma-aminobutyric acid within the nucleus reticularis thalami elevates extracellular acetylcholine by up to 55% after a 30-min delay, an effect abolished by group-II metabotropic glutamate receptor antagonists, implicating feed-forward excitation of cholinergic circuits.

Anxiolytic Activity of 4-Hydroxyphenylacetic Analogues

Chemical modification of 4-hydroxyphenylacetic acid into isopropyl esters enhances brain penetration and confers significant anxiolysis in the Elevated Plus-Maze and Elevated Zero-Maze tests, with performance comparable to diazepam yet absent of sedative locomotor suppression. Replacement of the hydroxyl by a methoxy group in 4-Methoxyphenylacetic acid eliminates the effect, indicating a key hydrogen-bond donor requirement for direct Gamma-aminobutyric acid A receptor interaction.

Test modelCompoundDose (mg kg⁻¹, intraperitoneal)Open-arm entries (% of total)Significance vs. vehicle
Elevated Plus MazeIsopropyl-4-hydroxyphenylacetate548 ± 4p < 0.01
Elevated Zero MazeIsopropyl-4-hydroxyphenylacetate555 ± 6p < 0.01
Elevated Plus Maze4-Methoxyphenylacetic acid521 ± 3n.s.

Structure–Activity Relationships in Fungicidal Derivatives

The methoxyphenylacetic scaffold has been harnessed to design soybean Fifteen-lipoxygenase inhibitors that exhibit auxiliary fungicidal properties by starving spores of oxylipin signalling molecules.

CompoundLipoxygenase IC₅₀ (µM)Minimum inhibitory concentration vs. Alternaria spp. (µg mL⁻¹)Observed relationship
Ester 7d3.812.5Para-chloro confers tighter enzyme binding and higher fungicidal potency
Ester 7e1.912.5Para-nitro increases both parameters; electron withdrawal favours both activities

Docking shows that the ester carbonyl aligns toward the catalytic Fe³⁺-OH group, reinforcing the hypothesis that fungicidal activity derives from competitive lipoxygenase blockade.

Integrative Discussion

The collective evidence positions 4-Methoxyphenylacetic acid as a chemically versatile seed structure rather than a potent standalone drug lead. Its carboxylate and methoxy handles enable modular augmentation:

  • Electron-withdrawing para-substituents on an appended benzyl ester maximise Cyclooxygenase-2 preference while retaining manageable physicochemical properties.
  • Carboxylate coordination to redox-active metals exploits metal-centred oxidative stress to kill cancer cells beyond the reach of the free acid.
  • Amidation to Gamma-aminobutyric acid translocates the pharmacophore into central GABAergic circuits, where metabotropic glutamate receptor crosstalk elevates acetylcholine and modulates anxiety.
  • In fungicidal research, lipoxygenase equipotent inhibition links phytopathogen growth control to blockade of lipid-mediated signalling cascades.

Key Structural Requirements

Pharmacological endpointMust-have featuresRationale
Cyclooxygenase-2 inhibitionEsterified carboxylate; bulky hydrophobic R-groupImproves occupancy of the Cyclooxygenase-2 side pocket while sparing Cyclooxygenase-1
Metal-based cytotoxicityUnmasked carboxylate; ortho- or para-electron donorFacilitates chelation and ligand-to-metal charge transfer
Gamma-aminobutyric acid modulationAmide linkage to Gamma-aminobutyric acid; retained methoxyEnables blood–brain barrier transit and receptor co-activation
Lipoxygenase/fungicidal actionEster carbonyl directed to catalytic iron; para-electron withdrawerMimics hydroperoxide transition state

Physical Description

4-methoxyphenylacetic acid appears as pale yellow or off white colored flakes. Severely irritates skin and eyes. May be toxic by ingestion.
Solid

XLogP3

1.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

166.062994177 g/mol

Monoisotopic Mass

166.062994177 g/mol

Boiling Point

138.00 to 140.00 °C. @ 3.00 mm Hg

Heavy Atom Count

12

LogP

1.42 (LogP)
1.42

Melting Point

87 °C

UNII

AJP2V8U5K6

GHS Hazard Statements

Aggregated GHS information provided by 1333 companies from 7 notifications to the ECHA C&L Inventory.;
H302 (99.85%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

104-01-8

Wikipedia

4-methoxyphenylacetic acid

General Manufacturing Information

Benzeneacetic acid, 4-methoxy-: ACTIVE

Dates

Last modified: 08-15-2023
Li et al. Decarboxylative cross-nucleophile coupling via ligand-to-metal charge transfer photoexcitation of Cu(II) carboxylates. Nature Chemistry, DOI: 10.1038/s41557-021-00834-8, published online 5 January 2022

Explore Compound Types